2-哌啶并苯甲酰胺

描述

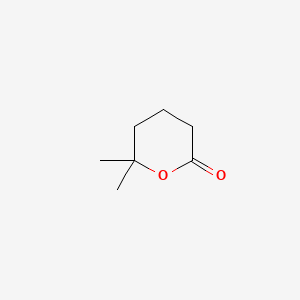

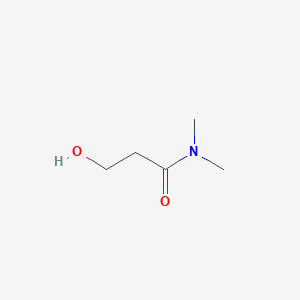

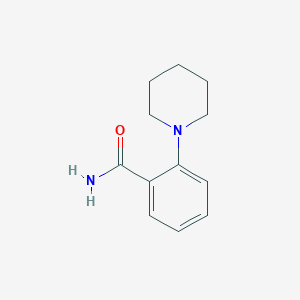

2-Piperidinobenzamide is a chemical compound used in laboratory settings . It is also known as Piperidinobenzamide .

Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

Synthesis of Bioactive Molecules

2-Piperidinobenzamide: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine moiety is a common structural component in many pharmaceuticals . Researchers utilize it to construct complex compounds that can interact with biological systems, potentially leading to new drug discoveries.

Development of CNS Drugs

The piperidine ring found in 2-Piperidinobenzamide is often seen in central nervous system (CNS) drugs. This compound can serve as a precursor in the development of medications aimed at treating CNS disorders, such as Alzheimer’s disease, due to its ability to cross the blood-brain barrier .

Anti-Inflammatory Agents

Piperidine derivatives, including 2-Piperidinobenzamide , have been explored for their anti-inflammatory properties. They can be used to synthesize compounds that may inhibit inflammatory pathways, offering potential therapeutic applications in diseases characterized by inflammation .

Antimicrobial Compounds

The structural flexibility of 2-Piperidinobenzamide allows for the creation of antimicrobial agents. By modifying its structure, scientists can develop new antibiotics that target resistant strains of bacteria and other pathogens .

Analgesic Drug Development

Due to the analgesic properties associated with piperidine derivatives, 2-Piperidinobenzamide can be used in the design and synthesis of new pain-relief medications. Its modification can lead to compounds with improved efficacy and reduced side effects .

Cancer Research

2-Piperidinobenzamide: may play a role in cancer research by acting as a building block for anticancer agents. Its derivatives can be designed to interfere with the proliferation of cancer cells, contributing to the development of novel oncology treatments .

Agricultural Chemicals

In the agricultural sector, 2-Piperidinobenzamide can be utilized to synthesize chemicals that protect crops. These compounds can act as pesticides or herbicides, helping to improve crop yields and food security .

Material Science

Lastly, 2-Piperidinobenzamide has potential applications in material science. Its derivatives can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength, which are crucial for various industrial applications .

安全和危害

2-Piperidinobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXYPPVXMJMLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319261 | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Piperidinobenzamide | |

CAS RN |

3430-40-8 | |

| Record name | 3430-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。